

discovery and history of 7-Benzylxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *7-Benzylxyindole-3-carbaldehyde*

Cat. No.: *B113296*

[Get Quote](#)

An In-depth Technical Guide to **7-Benzylxyindole-3-carbaldehyde**: Synthesis, History, and Applications

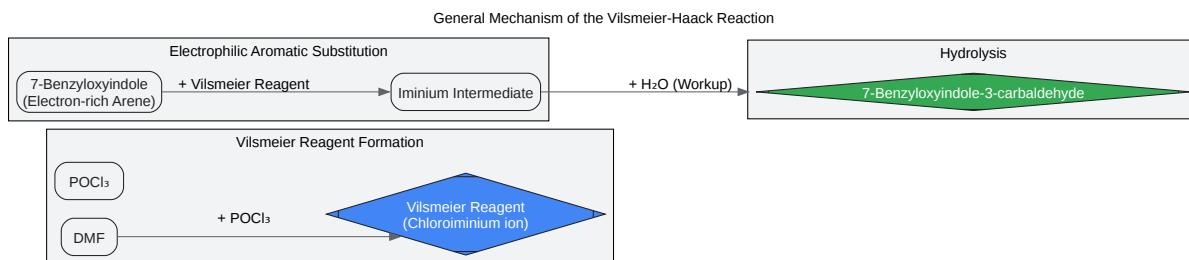
Introduction

7-Benzylxyindole-3-carbaldehyde (CAS No. 92855-65-7) is a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.^{[1][2]} Structurally, it is an indole derivative featuring a benzylxy protecting group at the 7-position and a formyl (aldehyde) group at the 3-position of the indole ring. This unique arrangement of functional groups makes it a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential.^{[2][3]} Its stability, combined with the distinct reactivity of its aldehyde and protected hydroxyl groups, provides chemists with a strategic starting point for creating diverse molecular architectures.^[2] This guide provides a comprehensive overview of its physicochemical properties, historical synthetic context, detailed reaction protocols, and its significant applications in modern drug discovery and materials science.

Physicochemical Properties

The compound typically appears as a light yellow to orange or brown crystalline solid.^{[2][4]} Its key properties are summarized in the table below, providing essential data for laboratory handling, reaction planning, and characterization.

Property	Value	Reference(s)
CAS Number	92855-65-7	[1] [2] [3] [4]
Molecular Formula	C ₁₆ H ₁₃ NO ₂	[2]
Molecular Weight	251.28 g/mol	[1] [2]
Appearance	Light yellow to orange/brown solid	[2] [4]
Melting Point	152-155 °C	[1] [5]
Boiling Point	~474.2 °C at 760 mmHg	[1] [5]
Solubility	Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.	
IUPAC Name	7-(phenylmethoxy)-1H-indole-3-carbaldehyde	[3] [6]


Core Synthesis: The Vilsmeier-Haack Reaction

The discovery and development of synthetic routes to indole-3-carbaldehydes are intrinsically linked to the Vilsmeier-Haack reaction. First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction has become the quintessential method for the formylation of electron-rich aromatic and heteroaromatic compounds.[\[7\]](#) Indoles, being highly electron-rich heterocycles, are excellent substrates for this transformation.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, known as the Vilsmeier reagent, is a substituted chloroiminium ion. It is generated *in situ* from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[\[7\]](#)[\[8\]](#)[\[9\]](#)

The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly selective for electron-rich systems like indoles, phenols, and anilines.[\[8\]](#)[\[9\]](#) The substitution occurs preferentially at the C-3 position of the indole nucleus, which is the most nucleophilic

site. The initial substitution product is an iminium ion, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[7]

[Click to download full resolution via product page](#)

General workflow of the Vilsmeier-Haack Reaction.

The application of this reaction to 7-benzylxyindole provides a direct and efficient route to **7-benzylxyindole-3-carbaldehyde**.[10] The benzyl ether at the 7-position is stable under the reaction conditions, and the formylation proceeds with high regioselectivity at the C-3 position.

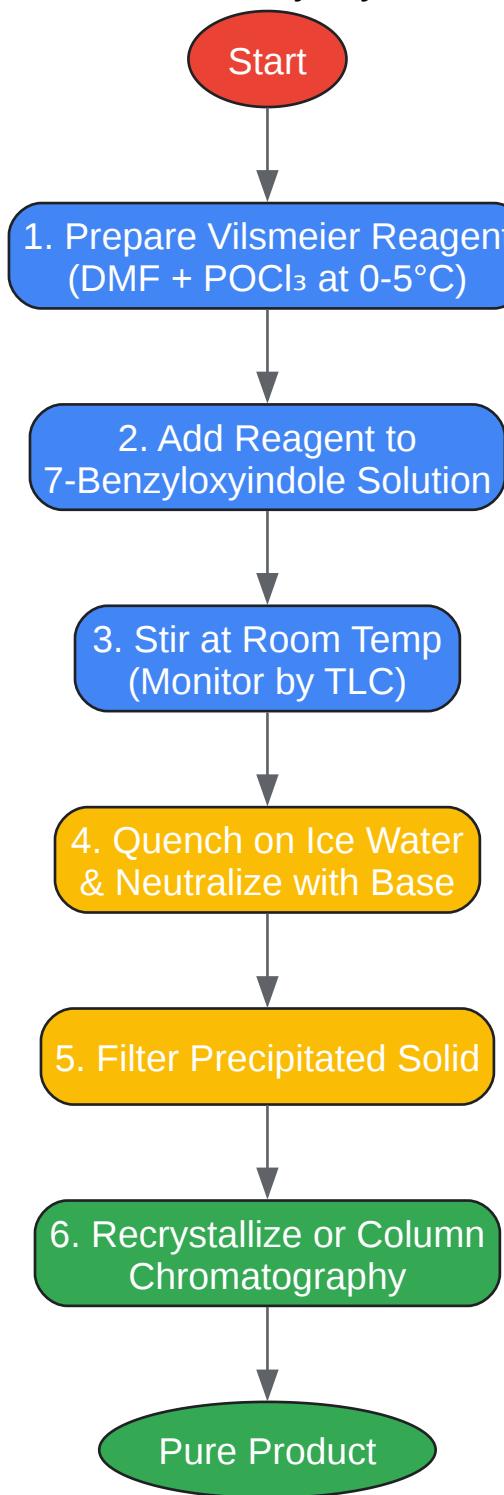
Detailed Experimental Protocol: Synthesis from 7-Benzylxyindole

This section outlines a standard, field-proven laboratory procedure for the synthesis of **7-benzylxyindole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Materials and Reagents:

- 7-Benzylxyindole
- Anhydrous N,N-Dimethylformamide (DMF)

- Phosphorus oxychloride (POCl_3)
- Sodium acetate or Sodium carbonate
- Ethyl acetate
- Deionized water
- Ice

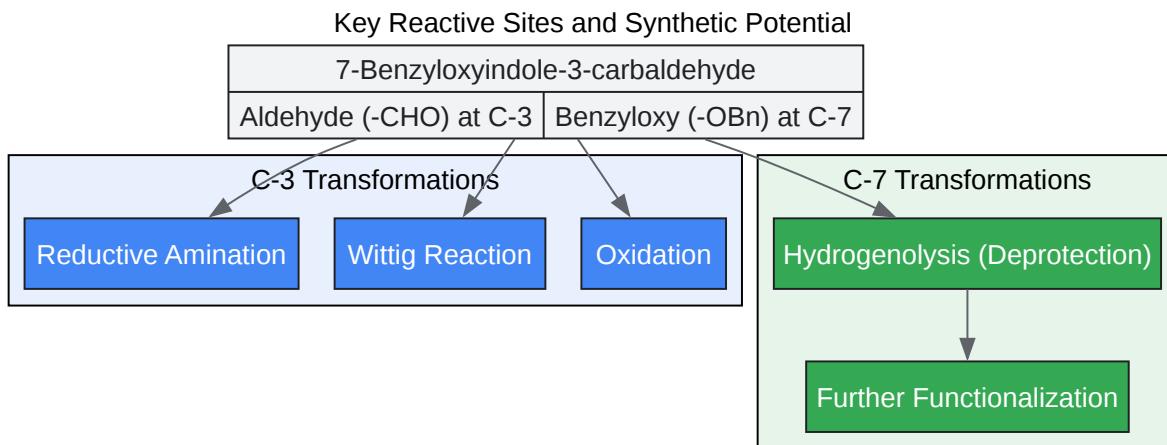

Procedure:

- Preparation of the Vilsmeier Reagent:
 - In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents).
 - Cool the flask to 0-5 °C using an ice bath.
 - Slowly add phosphorus oxychloride (e.g., 1.2-1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.
 - After the addition is complete, stir the resulting mixture at 0-5 °C for 30-60 minutes. The solution should become a pale yellow or reddish color, indicating the formation of the Vilsmeier reagent.[11]
- Formylation Reaction:
 - In a separate flask, dissolve 7-benzyloxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
 - Cool this solution to 0-5 °C.
 - Slowly add the pre-formed Vilsmeier reagent from Step 1 to the solution of 7-benzyloxyindole.
 - Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours). The reaction progress should be monitored

by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

- Work-up and Isolation:
 - Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water.
 - Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or a solution of sodium acetate until the pH is basic (pH > 8).^{[8][11]} This step hydrolyzes the iminium intermediate and causes the product to precipitate.
 - Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.
 - Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.
- Purification:
 - Dry the crude solid product under vacuum.
 - For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or ethyl acetate/hexanes. Alternatively, purification can be achieved via silica gel column chromatography.

Synthesis Workflow for 7-Benzylxyindole-3-carbaldehyde


[Click to download full resolution via product page](#)*Step-by-step experimental workflow for the synthesis.*

Significance and Applications in Research & Development

7-Benzylxyindole-3-carbaldehyde is not an end product but a crucial stepping stone for more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups.

- The Aldehyde Group (C-3): This group serves as a versatile chemical handle for a wide array of transformations, including:
 - Reductive Amination: To introduce amine functionalities.
 - Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and alkene synthesis.
 - Oxidation: To form the corresponding carboxylic acid (indole-3-carboxylic acid).
 - Reduction: To yield the alcohol (indole-3-methanol).
 - Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.
- The Benzyloxy Group (C-7): This acts as a robust protecting group for the 7-hydroxyl functionality. It is stable to a wide range of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenolysis (e.g., H₂/Pd-C). This deprotection unmasks the 7-hydroxyindole, which can then be further functionalized.

This dual functionality has made it a valuable intermediate in the synthesis of bioactive molecules targeting various diseases. It is frequently employed in programs focused on developing new therapeutic agents for cancer and neurological disorders.^{[2][3]} Furthermore, its indole scaffold is useful for creating fluorescent probes for biological imaging and as a precursor in materials science and the synthesis of dyes.^{[1][2][3]}

[Click to download full resolution via product page](#)

Synthetic utility derived from the compound's functional groups.

Conclusion

7-Benzylxyindole-3-carbaldehyde represents a classic example of a strategically designed synthetic intermediate. Its history is tied to the development of fundamental reactions in organic chemistry, namely the Vilsmeier-Haack reaction, which remains the most reliable and efficient method for its preparation. The compound's true value lies in its role as a versatile building block, enabling researchers in drug development and materials science to access a wide range of complex indole derivatives. A thorough understanding of its synthesis and reactivity is essential for any scientist working to innovate within these critical fields.

References

- J&K Scientific. 7-Benzylxy-1H-indole-3-carbaldehyde | 92855-65-7.
- ChemShuttle. 7-(benzylxy)-1H-indole-3-carbaldehyde; CAS No.: 92855-65-7.
- ECHEMI. 92855-65-7, **7-Benzylxyindole-3-carbaldehyde** Formula.
- LookChem. Cas 92855-65-7, **7-Benzylxyindole-3-carbaldehyde**.
- Chem-Impex. 7-Benzylxy-1H-indole-3-carbaldehyde.
- NROChemistry. Vilsmeier-Haack Reaction.
- PubChemLite. **7-benzylxyindole-3-carbaldehyde** (C16H13NO2).
- Benchchem. 7-Benzylxyindole | 20289-27-4.

- Chemistry Steps. Vilsmeier-Haack Reaction.
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
- Chemsoc. 7-(Benzylxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Cas 92855-65-7,7-Benzylxyindole-3-carbaldehyde | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. echemi.com [echemi.com]
- 5. 7-(Benzylxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7 | Chemsoc [chemsrc.com]
- 6. PubChemLite - 7-benzylxyindole-3-carbaldehyde (C16H13NO2) [pubchemlite.lcsb.uni.lu]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [discovery and history of 7-Benzylxyindole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113296#discovery-and-history-of-7-benzylxyindole-3-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com